N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropanecarboxamide group and a pyridine ring, which is further substituted with methoxy and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Omeprazole Sulfide: A related compound with a similar pyridine structure.
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}-1H-benzimidazole: Another compound with a similar pyridine ring and methoxy groups.
Uniqueness
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H27N3O2/c1-12-9-19-16(13(2)17(12)23-3)11-21-8-4-5-15(10-21)20-18(22)14-6-7-14/h9,14-15H,4-8,10-11H2,1-3H3,(H,20,22) |
InChI Key |
LYWUHRJNONZNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.